molecular formula C10H8N6 B12818987 1,4-Di(1H-1,2,3-triazol-5-yl)benzene

1,4-Di(1H-1,2,3-triazol-5-yl)benzene

Cat. No.: B12818987
M. Wt: 212.21 g/mol
InChI Key: DPRUGZYRIBOPAO-UHFFFAOYSA-N
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Description

1,4-Di(1H-1,2,3-triazol-5-yl)benzene is an organic compound with the molecular formula C10H8N6. It is a derivative of benzene, where two hydrogen atoms are replaced by 1H-1,2,3-triazol-5-yl groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(1H-1,2,3-triazol-5-yl)benzene can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between 1,4-diazidobenzene and terminal alkynes in the presence of a copper(I) catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for larger-scale synthesis. The use of copper(I) catalysts and appropriate reaction conditions ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(1H-1,2,3-triazol-5-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,4-Di(1H-1,2,3-triazol-5-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are crucial for its applications in catalysis, materials science, and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(1H-1,2,3-triazol-5-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in click chemistry reactions makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

4-[4-(2H-triazol-4-yl)phenyl]-2H-triazole

InChI

InChI=1S/C10H8N6/c1-2-8(10-6-12-16-14-10)4-3-7(1)9-5-11-15-13-9/h1-6H,(H,11,13,15)(H,12,14,16)

InChI Key

DPRUGZYRIBOPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)C3=NNN=C3

Origin of Product

United States

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